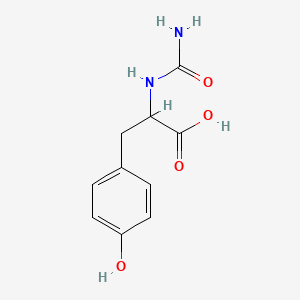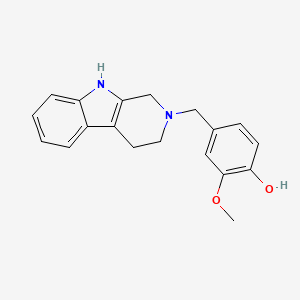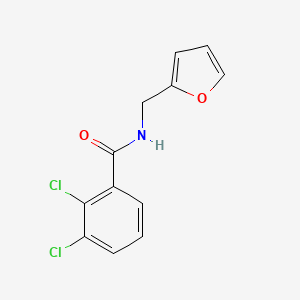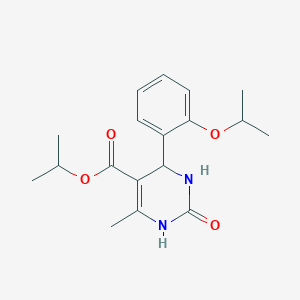
5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The compound 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be studied in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, the compound could be studied in combination with other drugs to determine its synergistic effects and potential for combination therapy.
Métodos De Síntesis
The synthesis of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenyl hydrazine with chalcone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
The compound 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied extensively for its biological activities. It has been found to exhibit significant anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-8-6-7-11-22(17)25-23(19-12-14-20(26-2)15-13-19)16-21(24-25)18-9-4-3-5-10-18/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNTJZILZSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)
![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4941394.png)

![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)




![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)